N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a thiolan-3-yloxy group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a thiolan-3-yloxy group under specific conditions. One common method involves the nucleophilic substitution reaction where the pyrimidine ring is activated by a leaving group, allowing the thiolan-3-yloxy group to attach. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiolan-3-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Bases like sodium hydride or potassium carbonate in solvents like DMF or DMSO are typical conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it could inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine: Unique due to the presence of both the thiolan-3-yloxy group and the N,N-dimethyl groups.
2-(thiolan-3-yloxy)pyrimidin-4-amine: Lacks the N,N-dimethyl groups, which may affect its reactivity and bioactivity.
N,N-dimethylpyrimidin-4-amine: Lacks the thiolan-3-yloxy group, which may result in different chemical and biological properties.
Uniqueness
This compound is unique due to the combination of the thiolan-3-yloxy group and the N,N-dimethyl groups, which confer specific chemical reactivity and potential bioactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-13(2)9-3-5-11-10(12-9)14-8-4-6-15-7-8/h3,5,8H,4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHIIRVQVIAOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)OC2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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